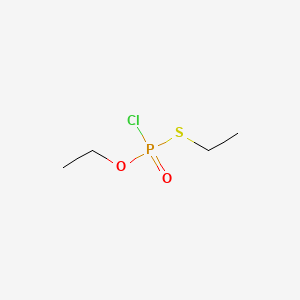

Diethylthiophosphoryl chloride

Description

Contextual Significance in Organophosphorus Chemistry Research

Within the vast field of organophosphorus chemistry, DETC holds a prominent position. It serves as a fundamental precursor for the synthesis of a wide array of organophosphorus compounds. patsnap.comgithub.com The phosphorus-chlorine bond in DETC is highly susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. This reactivity is central to its utility in creating compounds with specific and desired properties.

Role as a Key Synthetic Intermediate in Advanced Chemical Sciences

The importance of Diethylthiophosphoryl chloride extends across multiple sectors of the chemical sciences. It is a vital component in the production of agrochemicals, particularly organophosphate pesticides and insecticides. marketresearchintellect.comstringentdatalytics.com These compounds are instrumental in modern agriculture for crop protection and enhancing yield. marketresearchintellect.com In the pharmaceutical industry, DETC is employed as an intermediate in the synthesis of various medicinal compounds and active pharmaceutical ingredients (APIs). stringentdatalytics.comstrategicrevenueinsights.com Its applications also permeate the manufacturing of industrial chemicals, including flame retardants, plasticizers, and lubricant additives. marketresearchintellect.comstringentdatalytics.com

Scope and Research Trajectories within Contemporary Chemistry

Current research involving this compound is multifaceted. A significant area of investigation focuses on the development of greener and more efficient synthesis methods for DETC itself and its derivatives. patsnap.com This includes exploring novel catalytic systems and reaction conditions to minimize environmental impact. atlantis-press.com Furthermore, ongoing research aims to expand the application scope of DETC by synthesizing novel compounds with unique biological activities and material properties. strategicrevenueinsights.comdataintelo.com The development of new analytical methods for the detection and quantification of DETC and its derivatives is another active area of research, driven by the need for stringent quality control and environmental monitoring.

Chemical and Physical Properties

The distinct chemical and physical properties of this compound underpin its reactivity and handling requirements.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClO₂PS | ontosight.ainih.gov |

| Molecular Weight | 188.6 g/mol | excelind.co.innih.gov |

| Appearance | Colorless to light yellow fuming liquid | excelind.co.in |

| Boiling Point | 71-72 °C at 7mm of Hg; 81-82 °C at 12mm of Hg; 96-98 °C at 25mm of Hg | excelind.co.in |

| Specific Gravity | 1.188 ± 0.002 at 25°C | excelind.co.in |

This table is interactive. Users can sort and filter the data.

Synthesis and Reactions

The synthesis of this compound is a critical process, with various methods developed to optimize yield and purity.

Synthesis Methods

A common industrial synthesis involves the reaction of O,O-diethyl dithiophosphate (B1263838) with chlorine gas. patsnap.com This process can be controlled at different temperatures to manage the reaction rate and minimize the formation of byproducts. patsnap.com Another reported synthesis route is the reaction of diethyl phosphite (B83602) with sulfur chloride. ontosight.ai Research into "green" synthesis technologies aims to reduce waste and improve the environmental profile of the production process by, for example, avoiding the use of water and capturing off-gases. patsnap.com

Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom. It readily undergoes nucleophilic substitution reactions with a variety of reagents. ontosight.ai

Phosphorylation: DETC is a potent phosphorylating agent, reacting with alcohols, amines, and carboxylates to introduce the diethylthiophosphoryl group. This reaction is fundamental to the synthesis of many of its derivatives.

Hydrolysis: In the presence of water or moist air, DETC hydrolyzes, which is a key consideration for its handling and storage.

Reaction with Amines: It reacts with secondary amines to form N-diethylthiophosphoryl derivatives.

Applications in Chemical Synthesis

The utility of this compound as a synthetic intermediate is extensive and continues to expand.

Agrochemicals

A primary application of DETC is in the agrochemical industry. marketresearchintellect.com It is a crucial intermediate in the manufacture of numerous organophosphorus pesticides, including:

Chlorpyrifos excelind.co.inpatsnap.com

Diazinon excelind.co.inpatsnap.com

Parathion (B1678463) patsnap.com

Quinalphos excelind.co.inexcelind.co.in

Triazophos excelind.co.inpatsnap.com

The synthesis of these pesticides relies on the reaction of DETC with appropriate precursors to build the final active molecule. excelind.co.in

Pharmaceuticals

In the pharmaceutical sector, DETC serves as a building block for the synthesis of various drugs. marketresearchintellect.comstringentdatalytics.com It is particularly noted for its use in developing treatments for neurological conditions. marketresearchintellect.com The synthesis of cefixime, an antibiotic, has been explored using a derivative of DETC. google.com

Industrial Chemicals

Beyond agriculture and medicine, DETC is used in the production of a range of industrial chemicals. marketresearchintellect.com These include:

Flame retardants stringentdatalytics.com

Lubricant and gasoline additives excelind.co.in

Plasticizers excelind.co.instringentdatalytics.com

Corrosion inhibitors excelind.co.in

Floating agents excelind.co.in

Research Findings and Developments

Recent research has focused on optimizing the use of this compound and exploring new applications.

Novel Synthesis Routes

Microwave-assisted synthesis has been investigated as a method to accelerate reactions involving DETC, such as in the production of Diazinon. atlantis-press.com This technology offers the potential for faster reaction rates and reduced waste. atlantis-press.com

Process Optimization

Studies have been conducted on optimizing the industrial processes involving DETC, such as through pinch design methods for heat integration in production plants. researchgate.netresearchgate.net These studies aim to improve energy efficiency and reduce operational costs. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-[chloro(ethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2PS/c1-3-7-8(5,6)9-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQSINXLELHUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(SCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958281 | |

| Record name | O,S-Diethyl phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylthiophosphoryl chloride, [liquid] appears as a colorless to light amber liquid with a disagreeable odor. Insoluble in water but soluble in most organic solvents. May be highly toxic and irritating to the eyes and lungs. Used as an intermediate for pesticides, as an oil and gasoline additive, and as a flame retardant. | |

| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3711-51-1 | |

| Record name | DIETHYLTHIOPHOSPHORYL CHLORIDE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethylthiophosphoryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003711511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,S-Diethyl phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of Diethylthiophosphoryl Chloride

Established Synthetic Routes and Reaction Mechanisms

The manufacturing of Diethylthiophosphoryl chloride is primarily achieved through a few key methods, each starting from different phosphorus compounds. These routes have been refined to optimize yield and purity.

Chlorination of Diethyl Phosphite (B83602) with Sulfur Chloride

Information regarding the direct synthesis of this compound via the chlorination of diethyl phosphite specifically with sulfur chloride is not extensively detailed in predominant chemical literature.

Atherton–Todd Reaction Pathways

The Atherton–Todd reaction is a well-established method for converting dialkyl phosphites into dialkyl chlorophosphates. wikipedia.org The process typically involves the reaction of a dialkyl phosphite with carbon tetrachloride in the presence of a base, often a tertiary amine. wikipedia.orgbeilstein-journals.org While this reaction is fundamental in organophosphorus chemistry, it is most directly associated with the synthesis of the oxygen analog, diethyl phosphorochloridate, from diethyl phosphite. wikipedia.orggeorganics.sk

The generalized mechanism involves the base deprotonating the dialkyl phosphite, forming an intermediate that is subsequently chlorinated by the carbon tetrachloride. wikipedia.org This pathway results in the formation of the corresponding dialkyl phosphorochloridate and chloroform. bas.bg The direct, one-step application of this reaction to produce this compound from a sulfur-containing precursor is not the primary application described for this reaction.

Multi-Step Synthesis from Phosphorus Pentasulfide and Ethanol (B145695)

A prevalent industrial method for producing this compound begins with phosphorus pentasulfide and ethanol. echemi.com This multi-step process is a common production method that involves the formation of a key intermediate followed by a chlorination step. epo.orgnih.gov

The first stage of this synthesis involves the reaction of phosphorus pentasulfide (P₂S₅) with anhydrous ethanol. epo.orggoogle.com This reaction yields O,O-diethyl phosphorodithioate, also known as O,O'-diethyl dithiophosphoric acid, and hydrogen sulfide as a byproduct. epo.org The process involves carefully controlling the addition of reactants to manage the exothermic reaction. patsnap.com

Below is a table detailing reactant quantities from several example syntheses for the formation of the O,O-diethyl phosphorodithioate intermediate.

| Embodiment | Phosphorus Pentasulfide (kg) | Ethanol (kg) | Catalyst (kg) | Yield of O,O-Diethyl Phosphorodithioate (kg) |

| 1 | 2000 | 1800 | 3 | 3318 |

| 2 | 2000 | 1750 | 3 | 3312 |

| 3 | 2000 | 1700 | 3 | 3306 |

Data sourced from a green synthesis process patent demonstrating the initial step of reacting phosphorus pentasulfide with ethanol. patsnap.com

In the second step, the O,O-diethyl phosphorodithioate intermediate is chlorinated. epo.orggoogle.com This is typically achieved by reacting it with chlorine gas at controlled, low temperatures to produce the crude this compound. The reaction must be carefully managed to prevent side reactions and the formation of impurities, such as disulfur dichloride. patsnap.com Modern processes often include a subsequent high-temperature reaction phase to ensure the complete reaction of any remaining intermediate with chlorine gas. patsnap.com

The following table outlines the conditions for the chlorination step corresponding to the embodiments above.

| Embodiment | Starting Material | Reaction Temperature | Chlorine Gas Flow Rate |

| 1 | 3318 kg of O,O-diethyl phosphorodithioate | 35°C | 1.6 kg/min |

| 2 | 3312 kg of O,O-diethyl phosphorodithioate | 40°C | 1.6 kg/min |

| 3 | 3306 kg of O,O-diethyl phosphorodithioate | 45°C | 1.8 kg/min |

Data sourced from a green synthesis process patent detailing the subsequent chlorination of the phosphorodithioate intermediate. patsnap.com

Synthesis via Trichlorothiophos and Anhydrous Ethanol with Alkali

An alternative synthesis route starts with thiophosphoryl chloride (PSCl₃), also known as trichlorothiophos. This method involves a two-stage reaction with anhydrous ethanol. In the first stage, thiophosphoryl chloride reacts with ethanol to produce O-ethyl thiophosphoric acid dichloride. This intermediate is then treated with an excess of anhydrous ethanol in the presence of an alkali powder. The alkali facilitates the second ethoxylation step, replacing a second chlorine atom to yield the final product, O,O-diethylthiophosphoryl chloride.

Green Chemistry Approaches in this compound Synthesis

The chemical industry's shift towards sustainability has spurred the development of greener synthesis routes for this compound, aiming to minimize environmental impact and enhance process efficiency. Traditional methods, particularly those based on phosphorus trichloride (B1173362), are often associated with high production costs, numerous side reactions, and significant environmental pollution. The more common phosphorus pentasulfide method has also faced challenges related to impurities and waste generation, such as the formation of disulfur dichloride and large volumes of sulfur-containing, foul-smelling wastewater patsnap.com.

Sustainable Methodologies and Process Innovations

Innovations in the synthesis of this compound are centered on overcoming the limitations of conventional processes. A notable green synthesis technology involves a two-stage temperature reaction. Initially, O,O-diethyl dithiophosphate (B1263838) reacts with chlorine gas at a low temperature to form a crude product. This is followed by a high-temperature reaction to ensure the complete reaction of any residual O,O-diethyl dithiophosphate with chlorine gas patsnap.com. This approach is designed to prevent the formation of polymeric compounds and to facilitate the removal of impurities patsnap.com.

Another innovative approach improves upon the traditional phosphorus pentasulfide method by altering the subsequent reaction steps. This process involves synthesizing an O,O-dialkyl phosphorus chloride from a trialkyl phosphite and phosphorus trichloride. This intermediate then reacts with a byproduct from the reaction of phosphorus pentasulfide and an alkanol with chlorine, resulting in a high yield of the final product without generating sulfur residues google.com.

A key aspect of these sustainable methodologies is the reduction or elimination of aqueous waste streams. One patented method achieves this by avoiding the use of process water altogether, thereby circumventing the need for costly treatment of sulfur-containing and phosphorus-containing wastewater patsnap.com. Traditional processes, in contrast, can generate up to three tons of high-concentration wastewater per ton of product due to alkaline hydrolysis and washing steps google.com.

The following table summarizes key sustainable methodologies in the synthesis of this compound.

| Methodology | Key Innovation | Primary Advantage |

| Two-Stage Temperature Reaction | Low-temperature chlorination followed by a high-temperature reaction. | Prevents the formation of polymeric byproducts and ensures complete reaction patsnap.com. |

| Byproduct Utilization Process | Reacts O,O-dialkyl phosphorus chloride with a byproduct from the phosphorus pentasulfide route. | Achieves high product yield and eliminates the generation of sulfur residues google.com. |

| Water-Free Process | Entire reaction process is conducted without the addition of technological water. | Eliminates the generation of wastewater, reducing treatment costs and environmental impact patsnap.com. |

| Catalytic Post-Chlorination | Addition of a catalyst during post-chlorination reaction. | Improves chlorine efficiency and facilitates the separation of crystalline sulfur google.com. |

Reduction of Environmental Footprint in Production

The primary goals of green chemistry in this compound production are to reduce waste, minimize pollution, and improve safety. A significant contributor to the environmental footprint of traditional methods is the generation of hydrogen sulfide (H₂S) gas and other odorous, sulfur-containing compounds. Modern approaches address this by incorporating tail gas absorption systems. For instance, H₂S gas can be absorbed by sodium hydroxide (B78521) to produce sodium hydrosulfide, a marketable byproduct google.com. Similarly, applying negative pressure to pump away HCl and sulfur-containing odorous gas for absorption prevents air pollution patsnap.com.

The management of byproducts is another critical area for reducing environmental impact. In some improved processes, byproducts like disulfur dichloride are utilized in subsequent chlorination reactions, which not only improves the efficiency of chlorine use but also reduces waste and production costs google.com. The total recovery of this compound can reach as high as 92% in such integrated processes google.com.

The table below outlines strategies for reducing the environmental footprint in the production of this compound.

| Environmental Concern | Mitigation Strategy | Outcome |

| Wastewater Generation | Elimination of process water in the synthesis process patsnap.com. | Zero generation of sulfur- and phosphorus-containing wastewater patsnap.com. |

| Air Pollution (H₂S, HCl, odorous gases) | Absorption of tail gases using a sodium hydroxide scrubber google.com. Application of negative pressure and subsequent absorption patsnap.com. | Conversion of H₂S to valuable Sodium hydrosulfide google.com. Prevention of air pollution patsnap.com. |

| Solid Waste (Sulfur) | Conversion of sulfur monochloride to free, crystalline sulfur, which is then separated google.com. | Easier separation and purification of the final product; potential for sulfur recovery google.com. |

| Byproduct Management | Utilization of byproducts like disulfur dichloride in further chlorination steps google.com. | Increased reaction yield and reduced production costs google.com. |

Purification and Separation Techniques in this compound Synthesis

The purification of this compound from the crude reaction mixture is a critical step in its manufacturing process. The primary impurities that need to be removed include elemental sulfur, sulfur monochloride, and various oxygenated phosphorus compounds google.com. A variety of techniques have been developed to achieve the desired product purity, often with considerations for efficiency and environmental impact.

Distillation is a fundamental technique employed for the purification of this compound. Several distillation methods can be utilized, including flash distillation, vacuum distillation, steam distillation, and wiped-film distillation google.com. The choice of distillation method depends on the specific impurities present and the desired purity of the final product. For instance, a film evaporator can be used to obtain a high-purity product of over 99% google.com.

To address specific impurities, pre-distillation treatments are often employed. For example, a two-stage chlorination reaction at elevated temperatures (85°-110° C) can be used to ensure the reaction mixture is substantially free of sulfur monochloride before distillation google.comepo.org. Another approach involves treating the reaction mixture with hydrogen sulfide to convert sulfur monochloride into elemental sulfur, which can then be precipitated and removed epo.org.

The handling of solid sulfur residues, which can be difficult to manage and can plug distillation equipment, has led to innovative solutions. One such method involves the use of a sulfur-solubilizing agent, such as a liquid aromatic compound like naphthalene or naphthalenic oil. This agent keeps the sulfur in a liquid state, allowing for easier handling and preventing solidification in the distillation apparatus epo.org.

For the removal of oxygenated phosphorus impurities, a process involving the addition of an alcohol to the crude product mixture has been developed. The alcohol reacts with the impurities to form higher-boiling-point compounds. The desired this compound can then be separated by distillation, leaving the impurity-alcohol reaction products in the distillation residue google.com. This process offers the advantage of not requiring further treatment of the purified product google.com.

The following table provides a comparative overview of different purification and separation techniques used in the synthesis of this compound.

| Technique | Principle of Separation | Impurities Targeted | Key Advantages |

| Distillation (Vacuum, Flash, Steam, Wiped-Film) | Separation based on differences in boiling points. | General impurities with different volatilities. | Widely applicable and can achieve high purity google.comgoogle.com. |

| Two-Stage Chlorination | High-temperature chlorination to convert sulfur monochloride to other forms. | Sulfur monochloride google.comepo.org. | Reduces the presence of a problematic impurity before final purification google.comepo.org. |

| Hydrogen Sulfide Treatment | Chemical conversion of sulfur monochloride to elemental sulfur. | Sulfur monochloride. | Allows for the precipitation and removal of sulfur before distillation epo.org. |

| Use of Sulfur-Solubilizing Agent | Addition of an agent (e.g., naphthalenic oil) to keep sulfur in a liquid state. | Elemental sulfur epo.org. | Prevents solidification of sulfur residues, avoiding equipment plugging and handling issues epo.org. |

| Alcohol Treatment and Distillation | Reaction of impurities with alcohol to form high-boiling products, followed by distillation. | Oxygenated phosphorus compounds google.com. | Efficiently removes phosphate (B84403) impurities, with no further product treatment required google.com. |

| Centrifugation | Mechanical separation of solid particles from a liquid. | Crystalline sulfur google.com. | Effective for removing solid sulfur after it has been induced to crystallize google.com. |

Chemical Reactivity and Transformation Pathways of Diethylthiophosphoryl Chloride

Nucleophilic Reactivity Profile

The core of Diethylthiophosphoryl chloride's reactivity lies in nucleophilic substitution at the tetrahedral phosphorus center. The phosphorus atom, bonded to an electronegative chlorine atom and a sulfur atom, carries a significant partial positive charge, making it a prime target for nucleophiles. In these reactions, the chloride ion serves as an effective leaving group, facilitating the formation of a new bond between phosphorus and the incoming nucleophile.

The compound is known to be incompatible with a variety of nucleophilic substances, including bases, alcohols, and amines. nih.govnoaa.gov These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus atom. This pathway involves a single transition state where the nucleophile attacks the phosphorus center from the side opposite to the chloride leaving group, resulting in an inversion of configuration at the phosphorus center.

A prominent industrial application showcasing this reactivity is in the synthesis of insecticides like parathion (B1678463) and diazinon, where this compound is reacted with nucleophilic precursors to form the final active compounds. patsnap.com

The general reactivity of this compound with nucleophiles can be summarized as follows:

| Nucleophile (Nu:⁻) | Reaction Type | Product |

| Alcohols (ROH) | Phosphorylation | O,O-diethyl O-alkyl thiophosphate |

| Amines (R₂NH) | Phosphorylation | O,O-diethyl phosphoramidothioate |

| Carboxylates (RCOO⁻) | Phosphorylation | Mixed Carboxylic-Thiophosphoric Anhydride |

| Water (H₂O) | Hydrolysis | Diethyl thiophosphoric acid + HCl |

Phosphorylation Reactions

Phosphorylation, or more accurately thiophosphorylation in this context, is the most characteristic transformation of this compound. It serves as a potent agent for transferring the (C₂H₅O)₂P(S)- group to various organic substrates.

This compound readily reacts with alcohols in the presence of a base, which acts to deprotonate the alcohol and neutralize the hydrogen chloride byproduct. wikipedia.org This reaction yields the corresponding O,O-diethyl O-alkyl thiophosphate esters. The base is crucial for driving the reaction to completion. This method is a fundamental route for synthesizing a wide array of thiophosphate esters, which have significant applications, particularly in the agrochemical industry. patsnap.comnoaa.gov

The general scheme for this reaction is: (C₂H₅O)₂P(S)Cl + R-OH + Base → (C₂H₅O)₂P(S)O-R + Base·HCl

In a similar fashion to its reaction with alcohols, this compound reacts with primary and secondary amines to form phosphoramidothioates. noaa.govwikipedia.org The reaction requires a base, which can be an excess of the amine substrate itself or a non-nucleophilic tertiary amine, to scavenge the liberated HCl. This transformation is a key step in the synthesis of various compounds where a phosphorus-nitrogen bond is required.

The general scheme for this reaction is: (C₂H₅O)₂P(S)Cl + R₂NH + Base → (C₂H₅O)₂P(S)NR₂ + Base·HCl

The reaction of this compound with carboxylic acids or their corresponding carboxylate salts leads to the formation of mixed carboxylic-thiophosphoric anhydrides. These mixed anhydrides are reactive acylating agents themselves. highfine.com In this reaction, the carboxylate anion acts as the nucleophile, attacking the electrophilic phosphorus center and displacing the chloride ion. pressbooks.pub This pathway is analogous to the formation of mixed anhydrides using other acid chlorides, such as pivaloyl chloride or chloroformates, which are widely used in organic synthesis, particularly in peptide coupling. google.com The formation of these mixed anhydrides activates the carboxylic acid group toward further nucleophilic attack.

Hydrolytic Degradation Pathways

This compound is highly sensitive to moisture and undergoes hydrolytic degradation. nih.govnoaa.gov This reactivity is a critical consideration for its storage and handling.

In the presence of water, this compound decomposes to produce acidic products. nih.gov The reaction with water or even moist air can be vigorous and leads to the formation of diethyl thiophosphoric acid and corrosive, toxic hydrogen chloride gas. nih.govinchem.org The reaction generates heat, which can increase the rate of decomposition and the concentration of toxic fumes in the air. nih.gov Due to this high reactivity with water, anhydrous conditions are essential when using this reagent for synthesis. noaa.gov

The primary hydrolysis reaction is: (C₂H₅O)₂P(S)Cl + H₂O → (C₂H₅O)₂P(S)OH + HCl

Interactions with Basic and Hydroxylic Solutions

This compound exhibits significant reactivity towards basic and hydroxylic solutions, leading to the decomposition of the compound. It is insoluble in water but decomposes upon contact, particularly with moisture in the air, to produce acidic and corrosive products, including hydrogen chloride gas. nih.govnih.govnoaa.govnoaa.gov This hydrolysis reaction can be vigorous and may generate substantial heat, increasing the concentration of toxic fumes in the air. nih.gov

The compound is officially classified as incompatible with bases, including amines, and alcohols. noaa.govwikipedia.org In basic or hydroxylic solutions, such as those containing sodium hydroxide (B78521) or alcohols, it undergoes rapid hydrolysis or alcoholysis. wikipedia.orggoogle.com This reaction typically involves the nucleophilic substitution of the chloride by a hydroxide or alkoxide ion, leading to the formation of diethyl thiophosphate salts or esters. wikipedia.org Traditional industrial production processes for organophosphate pesticides have utilized an alkaline hydrolysis step, highlighting the compound's reactivity with strong bases. google.com

The interaction with these solutions is a key consideration in the handling and storage of this compound, which must be kept in dry conditions and separated from bases and alcohols to prevent decomposition and the release of hazardous materials. nih.govnoaa.gov

Table 1: Reactivity of this compound with Various Solutions

| Solution Type | Reagent Example | Observed Reactivity | Products | Citations |

|---|---|---|---|---|

| Hydroxylic (Aqueous) | Water / Moist Air | Decomposition / Hydrolysis | Acidic products, Hydrogen chloride | nih.govnih.govnoaa.govnoaa.gov |

| Basic | Sodium Hydroxide, Amines | Rapid decomposition / Hydrolysis | Diethyl thiophosphate salts | noaa.govwikipedia.orgwikipedia.orggoogle.com |

Reactions with Organometallic Reagents

The phosphorus atom in this compound is electrophilic, making it a target for strong nucleophiles such as organometallic reagents. These include Grignard reagents (R-MgX) and organolithium compounds (R-Li), which are known for their ability to form new carbon-carbon and carbon-heteroatom bonds through nucleophilic attack. sciepub.com

While specific studies detailing the reaction of this compound with organolithium reagents are not extensively documented in the reviewed literature, the reaction can be predicted based on the established reactivity of these reagents. Organolithium compounds are powerful nucleophiles that would readily attack the phosphorus center, displacing the chloride leaving group to form a new phosphorus-carbon bond. sciepub.com

The reactivity with Grignard reagents is better understood by analogy with its parent compound, thiophosphoryl chloride (PSCl₃). Research has shown that the reaction of thiophosphoryl chloride with alkylmagnesium halides leads to the formation of various dialkylphosphinic acid derivatives after subsequent oxidation. wikipedia.org For instance, treatment of PSCl₃ with methylmagnesium iodide results in the formation of tetramethyldiphosphine (B13748785) disulfide. wikipedia.org This indicates that the organometallic reagent substitutes the chlorine atoms. By analogy, the reaction of this compound with a Grignard reagent like ethylmagnesium bromide would be expected to yield O,O,P-triethyl phosphonothioate through the formation of a new P-C bond. The general pathway involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the phosphorus atom, leading to the expulsion of the chloride ion.

Redox Chemistry Involving this compound

The redox chemistry of this compound is not extensively detailed in scientific literature. However, safety and reactivity profiles consistently indicate that the compound is incompatible with strong oxidizing agents. noaa.govwikipedia.org Reactions with potent oxidizers can be vigorous or even explosive, though specific products from such reactions are not well-documented. wikipedia.org The presence of a sulfur atom in the thiophosphoryl group suggests it is susceptible to oxidation, which could potentially convert the P=S double bond to a P=O double bond, forming the corresponding diethylphosphoryl chloride, or lead to more complex oxidative cleavage products.

Conversely, information regarding the reduction of this compound is also scarce. The P-Cl bond is a potential site for reduction. Strong reducing agents like sodium borohydride (B1222165) are known to reduce some organic halides, typically via an SN2 mechanism, replacing the halide with a hydride. google.com However, the application of such reagents to this compound and the resulting products have not been specifically described in the available research.

Formation of Thioamides from Tertiary Amides

This compound can be utilized as a thionating agent, a reagent that converts a carbonyl group (C=O) into a thiocarbonyl group (C=S). This reactivity is particularly relevant in the synthesis of thioamides from amides. The transformation is analogous to the well-documented reactions of its parent compound, thiophosphoryl chloride (PSCl₃). wikipedia.org

Thiophosphoryl chloride is known to react with tertiary amides, such as N,N-dimethylbenzamide, to efficiently generate the corresponding thioamide (N,N-dimethylthiobenzamide). wikipedia.org The reaction proceeds by the activation of the amide carbonyl oxygen by the electrophilic phosphorus atom of the thiophosphoryl chloride. This is followed by an intramolecular rearrangement where the sulfur atom from the thiophosphoryl group attacks the carbonyl carbon, ultimately leading to the formation of the thioamide and phosphoryl chloride (POCl₃) as a byproduct. wikipedia.org

A similar mechanism is expected for this compound. Its reaction with a tertiary amide would yield the desired thioamide along with O,O-diethylphosphoryl chloride. This method serves as an alternative to other common thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). googleapis.com While these reagents are also effective, the use of thiophosphoryl chlorides can offer advantages in certain synthetic contexts. For example, a protocol using thiophosphoryl chloride in the presence of water and triethylamine (B128534) has been developed for the clean and efficient synthesis of various thiocarbonyl compounds, including thioamides. organic-chemistry.org

Derivatization Chemistry and Its Applications

N-Diethylthiophosphoryl Derivatives for Analytical Purposes

Diethylthiophosphoryl chloride is particularly effective for the derivatization of compounds containing amine functional groups, leading to the formation of stable N-diethylthiophosphoryl derivatives. This approach has been successfully applied to the analysis of secondary amines and volatile N-nitrosamines.

A selective and sensitive method involves the denitrosation of N-nitrosamines using hydrobromic acid to yield secondary amines. These resulting amines are then converted into their N-diethylthiophosphoryl derivatives. nih.gov This derivatization step is crucial as it renders the analytes suitable for measurement by gas chromatography coupled with a flame photometric detector (GC-FPD). nih.govsigmaaldrich.com The flame photometric detector is highly sensitive to phosphorus- and sulfur-containing compounds, and the introduction of the diethylthiophosphoryl group significantly enhances the detector's response to the target analytes.

The calibration graphs for N-nitrosamines derivatized by this method show linearity in the 0.05 to 1 nmol range, demonstrating its suitability for quantitative analysis. nih.gov This derivatization strategy allows for the reliable determination of these compounds in various samples.

Table 1: Analytical Method for Volatile N-Nitrosamines

| Step | Description |

|---|---|

| Sample Preparation | Denitrosation of N-nitrosamines with hydrobromic acid to form secondary amines. |

| Derivatization | Conversion of secondary amines to N-diethylthiophosphoryl derivatives using this compound. |

| Analysis | Gas Chromatography with Flame Photometric Detection (GC-FPD) using a DB-1701 capillary column. nih.govsigmaaldrich.com |

| Quantification | Linear calibration graphs in the 0.05-1 nmol range. nih.gov |

Selective Derivatization in Complex Chemical Matrices

One of the significant advantages of using this compound for derivatization is the ability to perform selective analysis in complex sample matrices, such as cigarette smoke. nih.gov This selectivity minimizes the need for extensive sample clean-up procedures, which can be time-consuming and introduce potential sources of error.

Selectivity can also be achieved through procedural steps. When analyzing secondary amines, primary amines can be removed from the sample by reacting them with o-phthaldialdehyde before the derivatization of the secondary amines with this compound. sigmaaldrich.com This ensures that only the target secondary amines are converted into their N-diethylthiophosphoryl derivatives and subsequently detected. sigmaaldrich.com

Table 2: Application of Selective Derivatization in Cigarette Smoke

| Analyte | Matrix | Pre-treatment | Derivatizing Agent | Analytical Technique | Key Finding |

|---|---|---|---|---|---|

| Volatile N-nitrosamines | Cigarette Smoke | Denitrosation with HBr | This compound | GC-FPD | Determination without interference from coexisting substances. nih.gov |

Derivatization for Enhanced Spectroscopic Characterization

Derivatization with this compound is primarily aimed at improving the chromatographic and detection characteristics of analytes for spectroscopic analysis. The resulting N-diethylthiophosphoryl derivatives are more volatile and thermally stable than the parent amines, which is a prerequisite for successful gas chromatographic separation.

The most significant enhancement in spectroscopic characterization comes from the introduction of the phosphorus-sulfur (P-S) moiety into the analyte molecule. This makes the derivative highly responsive to the flame photometric detector (FPD), which is a sulfur- or phosphorus-specific detector. The FPD offers high sensitivity and selectivity, allowing for the detection of trace amounts of the derivatized analytes even in complex mixtures. The use of a DB-1701 capillary column in conjunction with FPD provides excellent separation and detection of the N-diethylthiophosphoryl derivatives. nih.govsigmaaldrich.com This combination of derivatization and specific detection is a powerful tool for the trace analysis of amines and related compounds.

Advanced Applications in Chemical Synthesis and Materials Science

Precursor in Organophosphorus Compound Synthesis

Diethylthiophosphoryl chloride is a fundamental building block in the field of organophosphorus chemistry. dataintelo.com It is widely recognized as an important intermediate in the production of numerous organophosphorus compounds, particularly pesticides and pharmaceuticals. patsnap.comslideshare.net Its role as a precursor is central to the manufacturing of a wide range of agrochemicals, specialty chemicals, and pharmaceutical compounds. dataintelo.comexcelind.co.in The versatility of this chemical intermediate allows for the synthesis of complex molecules utilized across various industries. dataintelo.com

Synthesis of Organophosphate Esters

A primary application of this compound is in the synthesis of organophosphate esters, many of which are potent insecticides. patsnap.comepo.org It is a crucial intermediate for producing well-known pesticides such as Parathion (B1678463), Methyl Parathion, Phoxim, Diazinon, and Chlorpyrifos. patsnap.comepo.orggoogle.com The synthesis process often involves reacting this compound with an appropriate alcohol or phenol to introduce the desired organic groups, yielding the final ester.

The general manufacturing process can occur via one-step or two-step methods. epo.orggoogle.com

One-Step Process: This method involves the direct reaction of phosphorus pentasulfide, an alcohol (like ethanol), and chlorine. epo.orggoogle.com

Two-Step Process: A common industrial method involves first reacting phosphorus pentasulfide with an alcohol, such as ethanol (B145695), to form O,O-diethyl dithiophosphoric acid. patsnap.comepo.orggoogle.com In the second step, this intermediate is chlorinated to produce O,O-diethylthiophosphoryl chloride. patsnap.comepo.orggoogle.com

Below is a table of notable organophosphate pesticides synthesized using this compound as a primary intermediate.

| Pesticide Name | Chemical Family | Primary Use |

| Parathion | Organophosphate | Insecticide, Acaricide |

| Phoxim | Organophosphate | Insecticide |

| Diazinon | Organophosphate | Insecticide |

| Chlorpyrifos | Organophosphate | Insecticide, Acaricide |

| Quinalphos | Organophosphate | Insecticide, Acaricide |

| Triazophos | Organophosphate | Insecticide, Nematicide |

| Demeton | Organophosphate | Insecticide, Acaricide |

| Profenophos | Organophosphate | Insecticide |

This table is based on information from multiple sources. patsnap.comexcelind.co.ingoogle.comknowde.com

Catalysis Applications and Phosphine Production

In addition to its role in synthesizing esters, this compound serves as a precursor in the creation of phosphines. solubilityofthings.com Phosphines are a class of organophosphorus compounds that are critical in the field of catalysis. solubilityofthings.com The unique electronic and steric properties of phosphines make them excellent ligands for transition metal catalysts used in a wide array of chemical reactions, including cross-coupling reactions and hydrogenations. The thioxo (sulfur) group in this compound imparts distinctive reactivity that can be leveraged for further chemical transformations to produce these specialized phosphine ligands. solubilityofthings.com

Role in Material Science Applications

The utility of this compound extends into materials science, where its specific chemical properties are harnessed to enhance the performance of various materials. dataintelo.comsolubilityofthings.com It is used as an additive or a reactant in the formulation of lubricants, flame retardants, and other novel materials. solubilityofthings.comnih.govnoaa.gov

Development of Novel Materials

Ongoing research and development activities utilize this compound in the synthesis of novel compounds and materials. dataintelo.com Its unique properties are being investigated for the creation of new materials with specialized functionalities. solubilityofthings.com The compound's versatility as a chemical intermediate makes it a valuable tool for researchers seeking to develop new chemical entities and advanced materials for various applications. dataintelo.com

Applications in Lubricant Additives

This compound is employed as an additive for oils and gasoline. nih.govnoaa.govechemi.comechemi.com Organophosphorus compounds derived from it function as anti-wear and extreme pressure additives in lubricant formulations. These additives form a protective film on metal surfaces, which reduces friction and prevents seizure under high loads and temperatures. This application is crucial for improving the efficiency and lifespan of machinery and engines. patsnap.comexcelind.co.ingoogle.com

Utility in Flame Retardant Formulations

The compound also finds use as a flame retardant. nih.govnoaa.govechemi.comechemi.com Organophosphorus compounds are known for their flame-retardant properties. sinocurechem.commdpi.com Those containing phosphorus and chlorine, like this compound and its derivatives, can act in both the condensed phase and the gas phase of a fire. In the condensed phase, they promote the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and fuel. In the gas phase, they can release radical scavengers that interrupt the chemical reactions of combustion. nih.gov This dual-action mechanism makes them effective for imparting fire resistance to various materials. solubilityofthings.com

| Application Area | Specific Role of this compound |

| Novel Materials | Precursor for synthesizing new compounds and materials with unique properties. dataintelo.comsolubilityofthings.com |

| Lubricant Additives | Used to produce anti-wear and extreme pressure additives for oils and gasoline. excelind.co.innih.govnoaa.gov |

| Flame Retardants | Acts as a component in formulations to impart fire resistance to materials. solubilityofthings.comnih.govnoaa.gov |

Intermediate in Complex Organic Synthesis

This compound is a versatile and crucial intermediate in the field of complex organic synthesis. patsnap.com Its reactivity makes it an essential building block for constructing a wide array of chemical compounds. patsnap.com The molecule's unique structure, featuring a reactive phosphoryl chloride group attached to two ethyl ester groups and a sulfur atom, allows it to participate in various chemical transformations. This versatility has led to its widespread application in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. patsnap.comdataintelo.com As a key intermediate, it serves as a foundational component in the development of more complex molecules, making it an indispensable tool for chemists in both industrial and academic settings. dataintelo.com

Synthesis of Agrochemical Intermediates

One of the most significant applications of this compound is in the agrochemical industry, where it serves as a primary precursor for a variety of organophosphorus pesticides. stringentdatalytics.comnih.gov These pesticides are vital for modern agriculture, offering protection for crops against a wide range of pests and diseases, thereby helping to ensure global food security. dataintelo.com The compound is a key starting material for the synthesis of numerous widely used insecticides. patsnap.com Its role as an intermediate allows for the creation of complex active ingredients that are effective in pest control. dataintelo.comstringentdatalytics.com

Below is a table of notable organophosphorus insecticides synthesized using this compound as a key intermediate dataintelo.comepo.org:

| Insecticide | Chemical Family | Primary Use |

| Parathion | Organophosphate | Broad-spectrum insecticide |

| Phoxim | Organophosphate | Soil and stored-product insecticide |

| Diazinon | Organophosphate | Broad-spectrum insecticide |

| Quinalphos | Organophosphate | Contact and systemic insecticide |

| Pyridafenthion | Organophosphate | Insecticide and acaricide |

| Triazophos | Organophosphate | Nematicide and insecticide |

| Pyrimitate | Organophosphate | Insecticide and acaricide |

| Chlorpyrifos | Organophosphate | Broad-spectrum insecticide |

| Demeton | Organophosphate | Systemic insecticide and acaricide |

| Profenofos | Organophosphate | Broad-spectrum insecticide |

Building Block for Pharmaceutical Intermediates

In the pharmaceutical sector, this compound is recognized as a valuable intermediate for the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs). dataintelo.comstringentdatalytics.com Its application is crucial in the development of new drugs and therapeutic agents, making it an essential component in pharmaceutical manufacturing. patsnap.com The growing global healthcare industry, driven by an increasing need for advanced medical treatments, relies on a steady supply of high-quality chemical intermediates like this compound to fuel research and development and subsequent drug production. patsnap.com

Role in Synthesis of Specific Active Pharmaceutical Ingredients

While it is widely documented that this compound is a key intermediate in the synthesis of various APIs, specific examples of commercial drugs derived directly from it are not extensively detailed in publicly available literature. patsnap.comdataintelo.com However, its importance is underscored by its role in synthesizing thioamides, which are significant structural motifs in many pharmaceutically active compounds. organic-chemistry.org Thiophosphoryl chlorides can act as both dehydrating and thionating agents, facilitating the conversion of arylaldoximes into primary thioamides. organic-chemistry.org This transformation is a valuable step in organic synthesis, as the resulting thioamides are crucial components in various medicinal applications. organic-chemistry.org The process involves the formation of an intermediate that is then hydrolyzed to produce the final thioamide product, showcasing an environmentally and economically advantageous method for creating these valuable pharmaceutical building blocks. organic-chemistry.org

Microwave-Assisted Synthesis Enhancements

Modern synthetic chemistry increasingly employs microwave-assisted techniques to enhance reaction efficiency, and this technology has shown potential for reactions involving thiophosphoryl chlorides. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer from dielectric heating, which depends on the ability of the solvent or reagents to absorb microwave energy. nih.gov This method offers significant advantages over conventional heating by directly interacting with polar molecules in the reaction mixture, leading to uniform and rapid heating. nih.govamazonaws.com

Research on the related compound, thiophosphoryl chloride (PSCl₃), has demonstrated the benefits of microwave irradiation. One study highlighted an expeditious microwave-assisted thionation of arylaldoximes using a system of thiophosphoryl chloride, water, and triethylamine (B128534) under solvent-free conditions. organic-chemistry.org This method dramatically reduces reaction times and represents a more environmentally friendly approach to synthesis. organic-chemistry.org Such enhancements, including faster reaction rates, higher yields, and greater selectivity, are characteristic of microwave-assisted chemistry and indicate the potential for improving synthetic routes that utilize this compound. researchgate.net

Environmental Studies and Degradation Pathways

Process Design and Environmental Sustainability in Manufacturing

The manufacturing of chemicals like Diethylthiophosphoryl chloride involves complex processes that can be energy-intensive and generate waste. researchgate.net Adopting principles of green chemistry and sustainable process design is crucial to minimize the environmental footprint of production. elsevier.com

Energy consumption is a major operational cost and a significant contributor to the environmental impact of chemical plants. qazinasir.com Pinch Analysis, also known as Pinch Technology, is a systematic methodology for optimizing energy recovery within a process, thereby reducing the need for external utilities like steam for heating and cooling water. researchgate.netdtu.dk

A case study on a Diethyl Thiophosphoryl Chloride (DETC) production plant demonstrated the application of the Pinch design method for energy retrofitting. researchgate.net The study involved extracting thermal data from the process to identify all hot streams (that need cooling) and cold streams (that need heating). researchgate.net By analyzing these streams, engineers can set minimum energy targets and design an optimal heat exchanger network to maximize process-to-process heat recovery. researchgate.netou.edu

The analysis of the DETC plant revealed that the existing process was already well-integrated. researchgate.net However, the Pinch analysis provided a systematic confirmation of this and identified potential, albeit small, further savings in energy through improved process-to-process integration. researchgate.net The study projected a potential reduction in annual energy costs by 5.6%. researchgate.net This methodology provides a clear guideline for the optimal placement and utilization of heat exchangers to minimize utility consumption before detailed simulation and optimization are performed. researchgate.net

| Parameter | Description | Result from Case Study |

|---|---|---|

| Minimum Heating Requirement (Qhmin) | The lowest amount of external heating needed after maximum heat recovery. | Targets calculated were very close to existing utility loads, indicating good integration. researchgate.net |

| Minimum Cooling Requirement (Qcmin) | The lowest amount of external cooling needed after maximum heat recovery. | Targets calculated were very close to existing utility loads. researchgate.net |

| Pinch Point | The point in the process with the tightest temperature difference between hot and cold streams, acting as a bottleneck for heat recovery. | Identified to guide the design of the heat exchanger network. |

| Energy Saving Potential | The possible reduction in utility consumption through retrofitting. | A small saving was observed, with a projected 5.6% reduction in annual energy costs. researchgate.net |

Minimizing waste at the source is a fundamental principle of sustainable manufacturing and green chemistry. elsevier.com For processes involving organophosphorus compounds, this involves careful process synthesis and management of effluent streams.

Strategies for waste minimization include:

Process Synthesis : A hierarchical approach to process design can identify potential pollution problems at an early stage. osti.gov By making strategic decisions about reaction pathways, separation techniques, and reactor configurations, it is possible to design processes that inherently generate less waste. osti.gov

Bioremediation of Waste Streams : Effluent streams containing organophosphorus compounds can be treated using biological methods. Bioremediation utilizes microorganisms that can degrade and mineralize these toxic compounds, converting them into non-hazardous substances. nih.gov This approach is often more environmentally friendly and cost-effective than conventional chemical or physical treatment methods. nih.gov

Adsorption Techniques : Waste streams can be treated using adsorbents to remove organophosphate contaminants. Materials like activated carbon nanofibers and waste cotton fibers have been shown to be effective in adsorbing organophosphate pesticides from aqueous solutions. researchgate.netnih.gov

Enzymatic Treatment : The use of isolated enzymes, such as organophosphorus hydrolase, offers a targeted approach to detoxify waste. acs.org These enzymes can be immobilized and used in bioreactors to treat contaminated water from manufacturing facilities or agricultural operations. acs.org

By integrating these strategies, manufacturers can significantly reduce the environmental impact associated with the production of this compound and other organophosphorus compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and energy of molecules. These calculations are instrumental in predicting molecular geometry, spectroscopic properties, and reactivity.

While specific DFT studies on Diethylthiophosphoryl chloride are not extensively documented in publicly available literature, a vast body of research exists for structurally related organophosphorus (OP) compounds, including pesticides and thiophosphoryl derivatives. These studies provide a strong theoretical framework for understanding the behavior of this compound.

DFT methods are widely used to investigate the molecular geometries, vibrational frequencies, and electronic properties of organophosphorus pesticides. nih.gov For instance, the B3LYP hybrid functional combined with the 6-31G(d,p) basis set has been successfully used to optimize the geometries and calculate the vibrational wavenumbers of various OP pesticides, showing good agreement with experimental spectroscopic data. nih.gov Such calculations help in assigning characteristic Raman and IR peaks, with vibrations for P=S bonds typically found in the 535–750 cm⁻¹ range and P–O–C vibrations in the 920–1088 cm⁻¹ range. nih.gov

Furthermore, DFT coupled with a continuum solvation model (like SMD) is employed to calculate thermodynamic parameters and predict properties like lipophilicity (log KOW) for OP pesticides. biorxiv.org This approach is crucial for understanding the environmental fate and biological transport of these compounds. biorxiv.org Various functionals and basis sets are benchmarked to find the best predictive models, with methods like PBE-SVP showing good accuracy while being computationally efficient.

| DFT Application | Common Functionals | Common Basis Sets | Investigated Properties | Reference |

| Geometry Optimization & Vibrational Frequencies | B3LYP | 6-31G(d,p) | Molecular Geometry, Raman Spectra | nih.gov |

| Lipophilicity & Solvation | PBE0, PBE, B3LYP, M06L | def2-SVP, def2-TZVP | Partition Coefficient (log KOW), Thermodynamic Parameters | biorxiv.org |

| Adsorption & Interaction | Dmol³ program package | Not specified | Adsorption Energy, Electronic Affinity |

This table summarizes common Density Functional Theory (DFT) applications, functionals, and basis sets used in the study of organophosphorus compounds related to this compound.

The analysis of molecular electronic structure provides deep insights into the stability, reactivity, and bonding characteristics of a molecule. For thiophosphoryl compounds, the nature of the phosphorus-sulfur (P=S) and phosphorus-chlorine (P-Cl) bonds is of particular interest. Gas electron diffraction studies on the parent compound, thiophosphoryl chloride (PSCl₃), have determined the P=S bond length to be 1.89 Å and the P-Cl bond length to be 2.01 Å, within a tetrahedral geometry. wikipedia.org The electronic structure is often described in terms of resonance among several contributing structures.

Computational methods are used to visualize and quantify aspects of the electronic structure. Electrostatic potential surfaces, for example, map the distribution of charge on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how a molecule will interact with other reagents or biological targets.

The reactivity of this compound is largely governed by the electrophilic nature of the central phosphorus atom. The electron-withdrawing effects of the chlorine atom and the thiophosphoryl group make the phosphorus atom susceptible to attack by nucleophiles.

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical reactivity through descriptors derived from the electronic structure. The electrophilicity index (ω) is a key descriptor that measures the stabilization in energy when a system acquires additional electronic charge from the environment. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η). These parameters are, in turn, often estimated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Such studies on related organophosphorus pesticides help in ranking their reactivity and understanding their mechanism of action, such as the inhibition of acetylcholinesterase.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or toxicity. springernature.com For organophosphorus compounds, QSAR is essential for predicting efficacy as pesticides and for assessing potential toxicity to non-target organisms. nih.govdaneshyari.com

| Descriptor Type | Examples | Relevance to Organophosphates | Reference |

| Physicochemical | LogKow (Hydrophobicity) | Governs transport and accumulation in biological systems. | nih.gov |

| Quantum Chemical | ELUMO (Energy of LUMO), QNO2 (Charge on nitro group) | Relates to electrophilicity and reactivity with nucleophilic targets. | nih.gov |

| Molecular Interaction Fields (MIF) | Steric, Electrostatic, Hydrophobic Fields | Describes the interaction potential with a biological receptor (e.g., AChE). | nih.gov |

| Topological/Structural | Connectivity indices, Shape indices | Encodes information about the size, shape, and branching of the molecule. | wright.edu |

This table presents various types of molecular descriptors used in Quantitative Structure-Activity Relationship (QSAR) modeling of organophosphate compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides a dynamic view of molecular systems, offering insights into conformational changes, solvation processes, and the mechanisms of interaction between a ligand and its receptor. researchgate.netresearchgate.net

In the context of organophosphorus compounds, MD simulations have been applied to:

Study Solvation and Diffusion: Simulations of OPs in aqueous solutions reveal complex molecular-scale structures and dynamic properties that arise from the interplay between hydrophobic and hydrophilic groups within the molecule. researchgate.net

Investigate Enzymatic Hydrolysis: MD simulations are used to model the interaction of OPs with enzymes that can detoxify them, such as organophosphorus hydrolase (OPH). nih.govamazonaws.com These simulations can predict the likely binding mode of the substrate in the enzyme's active site and identify key amino acid residues involved in catalysis and stability. amazonaws.com

Elucidate Mechanisms of Resistance: By simulating both wild-type and mutated enzymes (e.g., acetylcholinesterase), MD can help explain the atomic-level details of pesticide resistance. researchgate.net For instance, simulations may show how mutations alter the shape of the active site or the entrance gorge, preventing the pesticide from binding effectively. researchgate.net

Computational Design of New Derivatives

The insights gained from quantum chemical calculations, QSAR, and MD simulations form the basis for the computational, or in silico, design of new derivatives of this compound. biorxiv.org The goal is often to create new molecules, such as pesticides, with improved efficacy, selectivity, and better safety profiles. daneshyari.com

This computer-aided design process typically involves:

Homology Modeling and Docking: A three-dimensional model of the target protein (e.g., insect acetylcholinesterase) is generated. Virtual libraries of potential derivatives are then "docked" into the active site of the protein to predict their binding orientation and estimate their binding affinity (docking score). biorxiv.orgnih.gov This allows for the rapid screening of thousands of candidate molecules.

QSAR-Guided Optimization: Validated QSAR models are used to predict the activity and toxicity of hypothetical derivatives. daneshyari.com By analyzing the model, chemists can identify which structural modifications are likely to enhance desired properties (e.g., insecticidal activity) while minimizing others (e.g., toxicity to mammals). daneshyari.com

Mechanism-Based Design: MD simulations and quantum mechanics can be used to study the reaction mechanism between a derivative and its target. This knowledge can guide the design of compounds that bind more tightly or are more effective inhibitors.

This integrated in silico approach helps to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the development of new chemical entities based on the this compound scaffold. daneshyari.comresearchgate.net

Process Engineering and Optimization in Diethylthiophosphoryl Chloride Production

Heat Integration and Energy Efficiency in Industrial Plants

In the chemical industry, constant optimization of existing production plants is a key strategy to remain competitive and address environmental concerns. ijcea.org A critical aspect of this optimization is energy consumption. Heat integration, particularly through Pinch Analysis, is a systematic methodology for analyzing chemical processes and their associated utility systems to minimize energy use. ijcea.orgsc.edu This approach uses the first and second laws of thermodynamics to calculate minimum energy requirements and maximize process-to-process heat transfer, thereby reducing the reliance on external utilities. ijcea.org

A detailed heat integration study of an industrial Diethylthiophosphoryl chloride (DETC) plant using the Pinch design method has been conducted. ijcea.orgijcea.org The analysis aimed to reduce energy consumption with minimal capital investment by maximizing heat exchange between existing hot and cold process streams. ijcea.org The study revealed that the minimum energy targets calculated were very close to the actual utility demands of the existing process, indicating that the plant was already well-integrated. ijcea.orgijcea.org

Despite the high level of existing integration, the analysis identified opportunities for small energy savings through further process-to-process heat integration. ijcea.org The retrofit study provided valuable guidelines for the improved placement and more efficient utilization of available utilities. ijcea.orgijcea.org The successful application of Pinch technology in various sectors of the chemical industry has been documented to reduce energy costs by 15-40% in retrofits and lower capital costs by 5-10% for new designs. ijcea.org This methodology provides a foundational tool for enhancing the energy efficiency of this compound production facilities. ijcea.orgcetjournal.it

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves precise control over various parameters, including temperature, flow rates, and the use of catalysts. The goal is to drive the desired reaction to completion while minimizing the formation of impurities and by-products. google.comdataintelo.com

Temperature Control and Flow Rate Optimization

Temperature is a critical factor in the synthesis of this compound. In the common production method involving the chlorination of O,O-diethyl dithiophosphate (B1263838), precise temperature control is essential. patsnap.com Different stages of the process may require different temperature setpoints to ensure optimal reaction rates and selectivity.

One green synthesis process involves a two-stage chlorination. patsnap.com In the first stage, chlorine gas is introduced into the O,O-diethyl phosphorodithioate at a controlled temperature. The second stage involves reacting the crude product at a higher temperature to ensure the complete reaction of any residual O,O-diethyl dithiophosphate. patsnap.com

The flow rate of reactants, such as chlorine gas, must also be carefully managed. A controlled flow rate ensures that the stoichiometric requirements of the reaction are met without introducing excess reactants that could lead to side reactions and the formation of impurities like disulfur dichloride. patsnap.com

Below is a table summarizing reaction parameters from different embodiments of a patented synthesis process: patsnap.com

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Initial Reaction Temperature | 35°C | 40°C | 45°C |

| Chlorine Flow Rate | 1.6 kg/min | 1.6 kg/min | 1.8 kg/min |

| Molar Ratio (Chlorine:O,O-diethyl phosphorodithioate) | 1:1.2 | 1:1.3 | Not specified |

This data is illustrative of how reaction parameters are varied to optimize the synthesis process.

In other processes, particularly those involving phosphorus thiochloride and an alcohol, reactions are often conducted at much lower temperatures, around 0°C to -3°C, to manage the highly exothermic nature of the reaction and prevent the formation of undesired by-products. google.comgoogle.com

Catalyst Selection and Dosage Optimization

Catalysts play a significant role in the production of this compound, influencing reaction rates and yields. In a synthesis process starting from phosphorus pentasulfide and ethanol (B145695), a vulcanization catalyst is used during the formation of the O,O-diethyl phosphorodithioate intermediate. patsnap.com The precise composition and dosage of this catalyst are optimized to facilitate the reaction efficiently. For instance, in several process embodiments, 3 kg of a vulcanization catalyst solution is added to a reaction mixture containing 2000 kg of phosphorus pentasulfide and 1700-1800 kg of ethanol. patsnap.com

Solvent Selection and Its Impact on Process Efficiency

In the context of this compound production and purification, solvents influence reaction kinetics, mass transfer, and the ease of product separation. ubc.ca While specific solvent systems for this compound synthesis are often proprietary, the principles of solvent selection are universal. Key considerations include:

Chemical Efficiency : The solvent must facilitate the desired reaction, ensuring good selectivity and mass transfer. ubc.ca

Process Constraints : Factors like boiling point, freezing point, and cost are critical for industrial applications. ubc.ca

Separation and Recovery : The solvent should allow for easy separation of the product and be recyclable to minimize waste and cost. The crystallization and separation of organic compounds are heavily influenced by the chosen solvent. nih.gov

Environmental, Health, and Safety (EHS) : Solvents are evaluated based on their toxicity, biodegradability, flash point, and potential for environmental pollution. ubc.ca

The selection process often involves a trade-off between these competing constraints. ubc.ca Developing a sustainable chemical process requires a holistic approach that integrates solvent selection with a conceptual process design, including waste solvent treatment and recycling pathways.

Advanced Separation and Purification Technologies

Achieving high purity is crucial for this compound, especially for its use as an intermediate in pharmaceuticals and high-end chemical manufacturing where purity levels above 99% are often required. dataintelo.comgoogle.com Crude this compound contains various impurities, including unreacted starting materials, by-products, and oxygenated phosphorus compounds, which must be removed. patsnap.comgoogle.com

Several advanced separation and purification technologies are employed to achieve the required purity:

Distillation : Various distillation techniques are a primary method for purifying the final product. These include flash distillation, vacuum distillation, steam distillation, and wiped-film distillation (film evaporation). google.comgoogle.com These methods are effective for separating the desired product from less volatile or more volatile impurities. google.com

Washing and Hydrolysis : Crude product streams can be washed with water to hydrolyze certain impurities. One patented process describes vaporizing the crude product, condensing it, washing it with water at 10°C to 60°C, separating the organic and aqueous phases, and then vacuum drying the organic phase. google.com

Chemical Treatment : Impurities, particularly oxygenated phosphorus compounds, can be selectively reacted to alter their physical properties, making them easier to separate via conventional techniques like distillation. Treatment with a suitable alcohol can selectively react with these impurities. google.com

Centrifugal Separation : In processes where solid by-products like sulfur are formed, centrifugal separation can be used to effectively remove the solid crystals from the liquid product before final purification steps like distillation. google.com

The integration of these technologies into the production process is designed to ensure a high-purity final product while minimizing product loss. dataintelo.comgoogle.com

Historical Context and Evolution of Research on Diethylthiophosphoryl Chloride

Early Discoveries and Seminal Contributions

The journey to the synthesis and understanding of Diethylthiophosphoryl chloride is rooted in the broader history of organophosphorus chemistry, which began in the early 19th century. The first organophosphorus (OP) compounds were described at the beginning of the 19th century when traces of "phosphoric ether" were generated from the combination of alcohol and phosphoric acid. researchgate.net A significant milestone was the synthesis of triethyl phosphate (B84403) in 1848 by Franz Anton Voegeli. researchgate.netingentaconnect.com Just a few years later, in 1854, Philippe de Clermont and Wladimir P. Moshnin synthesized tetraethyl pyrophosphate (TEPP), the first organophosphate identified as a cholinesterase inhibitor. researchgate.netmdpi.commmsl.cz

These early discoveries, primarily in European laboratories, laid the fundamental groundwork for the synthesis of a vast array of organophosphorus compounds. ingentaconnect.comnih.gov The initial research was largely exploratory, focusing on the novel reactions between phosphorus-containing reagents and organic molecules. While the specific synthesis of this compound is not pinpointed to a single "eureka" moment in these early records, its conceptual foundation was built upon the work of chemists who were systematically replacing the atoms attached to the central phosphorus atom. The crucial step was the introduction of both sulfur (thio-) and chlorine atoms onto the phosphorus center, a variation on the theme of phosphoryl chlorides and esters being explored at the time.

The work of German chemist Gerhard Schrader and his team at I. G. Farben industries from 1934 to 1944 marked a pivotal moment. researchgate.net While synthesizing approximately 2,000 new organophosphorus compounds, their research led to the development of potent insecticides like parathion (B1678463) and nerve agents such as tabun (B1200054) and sarin. researchgate.net this compound emerged as a critical intermediate in the production of many of these insecticides, cementing its importance in the field. epo.org

Evolution of Synthetic Methodologies